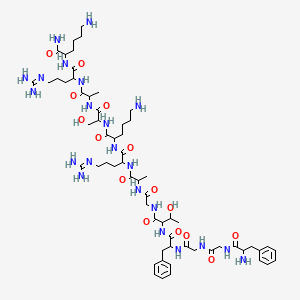
Nociceptin (1-13), amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nociceptin/orphanin FQ (1-13)-NH2, also known as N/OFQ-(1-13)-NH2, is a synthetic peptide derived from the endogenous neuropeptide nociceptin/orphanin FQ. This compound is a potent agonist for the nociceptin/orphanin FQ peptide receptor (NOP), which is part of the opioid receptor family. Nociceptin/orphanin FQ plays a crucial role in modulating pain, anxiety, and other physiological processes by selectively activating the NOP receptor .
Métodos De Preparación
The synthesis of N/OFQ-(1-13)-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Análisis De Reacciones Químicas
N/OFQ-(1-13)-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N/OFQ-(1-13)-NH2 can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Aplicaciones Científicas De Investigación
N/OFQ-(1-13)-NH2 has numerous scientific research applications across various fields. In chemistry, it is used as a tool to study the structure-activity relationships of NOP receptor ligands . In biology, it helps in understanding the role of nociceptin/orphanin FQ in modulating pain, anxiety, and other physiological processes . In medicine, N/OFQ-(1-13)-NH2 is investigated for its potential therapeutic applications in treating pain, anxiety, and addiction . Additionally, it is used in the development of novel analgesics and other pharmaceutical agents .
Mecanismo De Acción
N/OFQ-(1-13)-NH2 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR) that is part of the opioid receptor family . Upon binding, N/OFQ-(1-13)-NH2 activates the NOP receptor, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channel activity . This results in the inhibition of neurotransmitter release and the modulation of pain, anxiety, and other physiological processes .
Comparación Con Compuestos Similares
N/OFQ-(1-13)-NH2 is unique compared to other similar compounds due to its high selectivity and potency for the NOP receptor . Similar compounds include [Dmt1]N/OFQ-(1-13)-NH2 and [Nphe1]N/OFQ-(1-13)-NH2, which also target the NOP receptor but differ in their selectivity and pharmacological profiles . These compounds are used to study the structure-activity relationships of NOP receptor ligands and to develop novel therapeutic agents .
Propiedades
Fórmula molecular |
C61H100N22O15 |
|---|---|
Peso molecular |
1381.6 g/mol |
Nombre IUPAC |
6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71) |
Clave InChI |
RHMALYOXPBRJBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















